REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[S:9][C:8]([NH2:11])=[N:7][C:6]=2[CH:5]=[C:4]([I:12])[CH:3]=1.[CH2:13]([N:15]=[C:16]=[O:17])[CH3:14].CCOCC.CCCCC>O1CCOCC1>[Br:1][C:2]1[C:10]2[S:9][C:8]([NH:11][C:16]([NH:15][CH2:13][CH3:14])=[O:17])=[N:7][C:6]=2[CH:5]=[C:4]([I:12])[CH:3]=1
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=2N=C(SC21)N)I
|
Name
|
|
Quantity
|
278 mL
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting residue was stirred in hot water (2 L) at 60-65° C. for 30-40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
After reaction completion (by TLC)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
n-hexane added
|
Type
|
CUSTOM
|
Details
|
the evaporation procedure
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
35 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2N=C(SC21)NC(=O)NCC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |